9-Carboxylate

Beschreibung

9-Carboxylate refers to a carboxylate group (-COO⁻) attached to the 9th position of a polycyclic aromatic hydrocarbon, such as anthracene or xanthene. This structural motif is critical in diverse applications, including biochemistry, materials science, and pharmacology. For instance, anthracene-9-carboxylate (A9C) is recognized as a chloride channel blocker in skeletal muscle excitation-contraction coupling , while xanthene-9-carboxylate derivatives are studied for their photophysical properties and synthetic versatility .

Key synthesis methods for 9-carboxylates include oxidative coupling and regioselective functionalization. For example, 3-hydroxy-9H-fluorene-2-carboxylates are synthesized via palladium-catalyzed cross-coupling reactions, with crystallographic data confirming their planar aromatic structures .

Eigenschaften

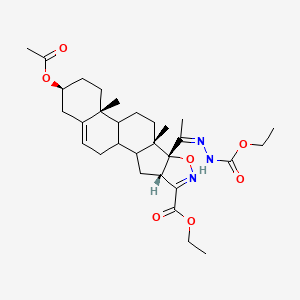

Molekularformel |

C30H43N3O7 |

|---|---|

Molekulargewicht |

557.7 g/mol |

IUPAC-Name |

ethyl (4S,8R,9S,13R,16S)-16-acetyloxy-8-[(Z)-N-(ethoxycarbonylamino)-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate |

InChI |

InChI=1S/C30H43N3O7/c1-7-37-26(35)25-24-16-23-21-10-9-19-15-20(39-18(4)34)11-13-28(19,5)22(21)12-14-29(23,6)30(24,40-33-25)17(3)31-32-27(36)38-8-2/h9,20-24H,7-8,10-16H2,1-6H3,(H,32,36)/b31-17-/t20-,21?,22?,23?,24-,28-,29-,30+/m0/s1 |

InChI-Schlüssel |

IJKPEDMDYLWPMU-FHFCYCRBSA-N |

Isomerische SMILES |

CCOC(=O)C1=NO[C@@]2([C@H]1CC3[C@@]2(CCC4C3CC=C5[C@@]4(CC[C@@H](C5)OC(=O)C)C)C)/C(=N\NC(=O)OCC)/C |

Kanonische SMILES |

CCOC(=O)C1=NOC2(C1CC3C2(CCC4C3CC=C5C4(CCC(C5)OC(=O)C)C)C)C(=NNC(=O)OCC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

-

Oxidation of Anthracene: : One common method involves the oxidation of anthracene using potassium permanganate (KMnO(_4)) in an alkaline medium. The reaction typically proceeds under reflux conditions, and the product is isolated by acidification and crystallization.

[ \text{C}{14}\text{H}{10} + 2\text{KMnO}{4} + 2\text{H}{2}\text{O} \rightarrow \text{C}{15}\text{H}{10}\text{O}{2} + 2\text{MnO}{2} + 2\text{KOH} ]

-

Carboxylation of Anthracene: : Another method involves the direct carboxylation of anthracene using carbon dioxide (CO(_2)) in the presence of a strong base like sodium hydroxide (NaOH) under high pressure and temperature.

Industrial Production Methods

Industrial production of 9-Carboxylate often involves the oxidation of anthracene due to its efficiency and scalability. The process is optimized to ensure high yield and purity, with careful control of reaction conditions and purification steps.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: 9-Carboxylate can undergo further oxidation to form anthraquinone derivatives.

Reduction: It can be reduced to form anthracene derivatives with different functional groups.

Substitution: The carboxyl group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).

Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

Substitution Reagents: Alcohols for esterification, amines for amidation.

Major Products Formed

Anthraquinone: Formed by oxidation.

Anthracene Derivatives: Formed by reduction.

Esters and Amides: Formed by substitution reactions.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 9-Carbonsäure beinhaltet seine Fähigkeit, mit verschiedenen molekularen Zielstrukturen über seine Carboxylgruppe zu interagieren. Diese Interaktion kann zur Bildung von Wasserstoffbrückenbindungen, Ionenbindungen und anderen Arten von chemischen Wechselwirkungen führen. In biologischen Systemen kann es mit Proteinen, Enzymen und Nukleinsäuren interagieren und deren Funktion und Aktivität beeinflussen.

Wirkmechanismus

The mechanism of action of 9-Carboxylate involves its ability to interact with various molecular targets through its carboxyl group. This interaction can lead to the formation of hydrogen bonds, ionic bonds, and other types of chemical interactions. In biological systems, it can interact with proteins, enzymes, and nucleic acids, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Anthracene-9-carboxylate (A9C) vs. Hydroxybenzoates (HB) :

- Aromatic System: A9C features a tricyclic anthracene backbone, while hydroxybenzoates (e.g., 2-HB, 3-HB) are monocyclic. The extended conjugation in A9C enhances UV absorption but reduces membrane permeability compared to smaller aromatic carboxylates .

- Biological Activity: A9C inhibits chloride channels in skeletal muscle (IC₅₀ ~50 μM) , whereas hydroxybenzoates exhibit antioxidant properties due to phenolic hydroxyl groups.

Xanthene-9-carboxylate vs. Acridine-9-carboxylate :

- Electron Density : Xanthene derivatives (e.g., ethyl xanthene-9-carboxylate) have oxygen heteroatoms, increasing polarity and hydrogen-bonding capacity compared to nitrogen-containing acridine derivatives .

- Pharmacological Use: Acridine-9-carboxylate forms tight bidentate complexes with metalloenzymes (e.g., methionine aminopeptidase), achieving inhibition constants (Ki) as low as 1.3 μM .

Physicochemical Properties

Table 1 compares key parameters of 9-carboxylates with structurally analogous compounds:

| Compound | LogP⁴⁷ | Permeability (×10⁻⁶ cm/s)⁷ | Solubility (mg/mL)⁷ |

|---|---|---|---|

| Anthracene-9-carboxylate | 0.1 | n/a | 50 |

| Terephthalate | -5.8 | 1 | 24 |

| 2-Hydroxybenzoate | -1.5 | 35 | 47 |

| 4-Hydroxybenzoate | -2.2 | 53 | 89 |

Key Observations :

- A9C’s higher LogP (0.1) vs. terephthalate (-5.8) indicates greater lipophilicity, yet its membrane permeability remains lower due to steric hindrance from the anthracene core .

- Hydroxybenzoates with para-substituted hydroxyl groups (e.g., 4-HB) show superior solubility (89 mg/mL) compared to ortho-isomers (47 mg/mL) due to reduced intramolecular H-bonding .

Challenges and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.